Bienvenue dans la boutique en ligne BenchChem!

6-Methoxy-1,2,3,4-tetrahydrocarbazole

melatonin receptor binding affinity circadian rhythm

6-Methoxy-1,2,3,4-tetrahydrocarbazole (C₁₃H₁₅NO, MW 201.26 g/mol), a methoxy-substituted tetrahydrocarbazole, serves as a versatile building block in medicinal chemistry and materials science. The compound features a tricyclic framework—benzene, pyrrole, and cyclohexane rings—with a methoxy group at the 6‑position of the aromatic system.

Molecular Formula C13H15NO
Molecular Weight 201.269
CAS No. 13070-45-6; 393-37-3
Cat. No. B2848129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-1,2,3,4-tetrahydrocarbazole
CAS13070-45-6; 393-37-3
Molecular FormulaC13H15NO
Molecular Weight201.269
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC3=C2CCCC3
InChIInChI=1S/C13H15NO/c1-15-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h6-8,14H,2-5H2,1H3
InChIKeyLJUKCUCBMZNDOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-1,2,3,4-tetrahydrocarbazole (CAS 13070-45-6): Core Properties and Research-Grade Procurement Profile


6-Methoxy-1,2,3,4-tetrahydrocarbazole (C₁₃H₁₅NO, MW 201.26 g/mol), a methoxy-substituted tetrahydrocarbazole, serves as a versatile building block in medicinal chemistry and materials science. The compound features a tricyclic framework—benzene, pyrrole, and cyclohexane rings—with a methoxy group at the 6‑position of the aromatic system [1]. Single‑crystal X‑ray diffraction confirms a monoclinic C2/c packing without disorder in the cyclohexene ring, providing a robust solid‑state reference for quality control [2]. The compound is commercially available with typical purities of 97‑99% (HPLC) from multiple suppliers.

Why 6-Methoxy-1,2,3,4-tetrahydrocarbazole Cannot Be Replaced by Unsubstituted or Regioisomeric Tetrahydrocarbazole Analogs


Generic substitution within the tetrahydrocarbazole class is scientifically unsound because the 6‑methoxy group dictates both the compound’s synthetic accessibility and its pharmacological signature. Under CuBr₂/MeOH conditions, methoxylation of the tetrahydrocarbazole scaffold occurs exclusively at the 4‑position, producing 4‑methoxy‑1,2,3,4‑tetrahydrocarbazole with no detectable 6‑methoxy product [1]. This means the 6‑methoxy isomer requires a completely different synthetic route—typically Fischer indole synthesis from 4‑methoxyphenylhydrazine—making the two isomers non‑interchangeable in the laboratory. Furthermore, in melatonin receptor pharmacology, 6‑methoxytetrahydrocarbazole derivatives achieve picomolar binding affinities (Ki = 378 pM) that the unsubstituted parent scaffold cannot approach, underscoring that the 6‑methoxy substituent is a critical pharmacophoric element [2].

Quantitative Differentiation Evidence for 6-Methoxy-1,2,3,4-tetrahydrocarbazole in Research Procurement


6-Methoxy Tetrahydrocarbazole Scaffold Enables Picomolar Melatonin Receptor Affinity—A Class‑Level Advantage Over the Unsubstituted Parent

The 6‑methoxy‑substituted tetrahydrocarbazole scaffold delivers sub‑nanomolar binding to melatonin receptors, a property absent in the unsubstituted parent. In a radioligand binding assay using chick brain membranes, N‑butanoyl‑4‑aminomethyl‑6‑methoxy‑9‑methyl‑1,2,3,4‑tetrahydrocarbazole exhibited Ki = 378 pM, representing a 35% improvement over melatonin (Ki = 580 pM) [1]. In the same study, 6‑methoxytetrahydrocarbazoles (series 9) showed the highest affinity among all tricyclic melatonin analogs tested, outperforming both cyclopent[b]indole and cyclohept[b]indole series [2].

melatonin receptor binding affinity circadian rhythm

Divergent Regiochemical Outcomes: Exclusive Formation of 4‑Methoxy, Not 6‑Methoxy, Tetrahydrocarbazole Under Direct C–H Methoxylation

When N‑tosyl‑1,2,3,4‑tetrahydrocarbazole is treated with CuBr₂ in methanol, methoxylation occurs with complete regioselectivity at the 4‑position, yielding 4‑methoxy‑1,2,3,4‑tetrahydrocarbazole as the sole product. No 6‑methoxy‑1,2,3,4‑tetrahydrocarbazole is observed under these conditions [1]. Consequently, the 6‑methoxy isomer must be accessed through an alternative pathway—typically Fischer indole synthesis from 4‑methoxyphenylhydrazine and cyclohexanone—creating a fundamental divergence in synthetic accessibility that directly affects procurement planning and cost structure.

regioselectivity C–H functionalization synthetic route differentiation

58% Increase in Topological Polar Surface Area Relative to Parent Tetrahydrocarbazole: Implications for CNS Drug‑Likeness

The 6‑methoxy substituent raises the topological polar surface area (TPSA) from 15.8 Ų (parent 1,2,3,4‑tetrahydrocarbazole) to 25.0 Ų [1][2]. This +9.2 Ų increase (+58%) enhances hydrogen‑bonding capacity and shifts the molecule closer to the optimal CNS drug‑like range (20‑40 Ų for blood–brain barrier penetration). The concomitant LogP values are 3.3 for the parent and 3.2 for the 6‑methoxy derivative, indicating that the polarity increase does not come at the cost of excessive hydrophilicity.

TPSA CNS drug design physicochemical properties

Monoclinic C2/c Single‑Crystal Structure: A Definitive Solid‑State Identity Fingerprint for Quality Control

Single‑crystal X‑ray diffraction establishes that 6‑methoxy‑1,2,3,4‑tetrahydrocarbazole crystallizes in the monoclinic space group C2/c with unit cell parameters a = 20.513(2) Å, b = 5.6374(6) Å, c = 18.783(2) Å, β = 100.757(2)°, V = 2133.9(4) ų at 125 K. The structure is fully ordered (no disorder in the cyclohexene ring), and the lattice is stabilized by C/N—H⋯π interactions [1]. These precise parameters provide an unambiguous reference for identity verification via powder XRD and for detecting polymorphic contamination.

X‑ray crystallography polymorph identification quality assurance

Patent‑Documented Intermediate for Indoleamine 2,3‑Dioxygenase (IDO) Inhibitors: Validated Utility in Immuno‑Oncology

6‑Methoxy‑1,2,3,4‑tetrahydrocarbazole appears as a claimed synthetic intermediate in patents disclosing fused imidazole compounds with IDO inhibitory activity, including EP‑3560928‑A1 and US‑10604529‑B2 . IDO inhibitors represent a clinically investigated class of cancer immunotherapeutics. In contrast, the unsubstituted tetrahydrocarbazole scaffold is notably absent from the Markush structures and claims of these patents, highlighting the specific relevance of the 6‑methoxy substitution for this therapeutic target class.

IDO inhibitor cancer immunotherapy patent‑backed intermediate

High‑Impact Application Scenarios for 6-Methoxy-1,2,3,4-tetrahydrocarbazole Grounded in Quantitative Differentiation Evidence


Melatonin Receptor Probe and Circadian Rhythm Drug Discovery

Leveraging the demonstrated picomolar binding affinity of 6‑methoxytetrahydrocarbazole derivatives for melatonin receptors (Ki = 378 pM vs melatonin 580 pM) [1], 6‑methoxy‑1,2,3,4‑tetrahydrocarbazole serves as a privileged starting scaffold for synthesizing high‑affinity melatoninergic ligands. This application is directly supported by the Davies et al. (1998) structure–activity relationship study that identified the 6‑methoxytetrahydrocarbazole series as the highest‑affinity tricyclic melatonin analogs.

Regioselective C–H Functionalization Methodology Development

Because direct CuBr₂/MeOH methoxylation of the tetrahydrocarbazole nucleus delivers exclusively the 4‑methoxy isomer and completely excludes the 6‑methoxy product [2], 6‑methoxy‑1,2,3,4‑tetrahydrocarbazole represents a valuable substrate for investigating alternative late‑stage C–H functionalization strategies aimed at accessing the 6‑position. This creates demand among synthetic methodology groups developing new regioselective aromatic substitution protocols.

CNS‑Targeted Medicinal Chemistry Requiring Optimized TPSA

With a TPSA of 25.0 Ų—a 58% increase over the parent scaffold—6‑methoxy‑1,2,3,4‑tetrahydrocarbazole occupies a CNS‑favorable physicochemical space [3]. Medicinal chemistry programs targeting neurological indications (e.g., sleep disorders, neurodegeneration) can use this compound as a core scaffold whose polarity profile is pre‑optimized for blood–brain barrier permeability, reducing the need for extensive property‑modulating derivatization.

Immuno‑Oncology IDO Inhibitor Lead Generation

Given its explicit citation as an intermediate in granted IDO inhibitor patents (US‑10604529‑B2, EP‑3560928‑A1) , 6‑methoxy‑1,2,3,4‑tetrahydrocarbazole is a procurement‑ready building block for research groups synthesizing novel IDO‑targeted cancer immunotherapy candidates. The patent literature provides a validated synthetic pathway framework, reducing the risk associated with de novo route development.

Quote Request

Request a Quote for 6-Methoxy-1,2,3,4-tetrahydrocarbazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.